
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, otherwise known as CMPT-3, is an organic compound composed of a pyridine ring and a triazole ring connected by a carbon atom. CMPT-3 is a member of the triazole family, which are compounds characterized by the presence of three nitrogen atoms in the ring. CMPT-3 is an important compound in the field of medicinal chemistry, and has been studied extensively for its potential applications in drug discovery and development.
科学研究应用
CMPT-3 has been studied extensively for its potential applications in drug discovery and development. In particular, CMPT-3 has been found to have a number of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. CMPT-3 has also been studied for its potential use as a drug target, with studies showing that it can inhibit the activity of certain enzymes and receptors involved in disease processes.
作用机制
CMPT-3 has been found to interact with a variety of proteins, enzymes, and receptors in the body. The exact mechanism of action of CMPT-3 is still not fully understood, but it is believed to act by binding to and inhibiting the activity of certain enzymes and receptors. In particular, CMPT-3 has been found to interact with the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone.
Biochemical and Physiological Effects
CMPT-3 has been found to have a number of biochemical and physiological effects. In particular, studies have shown that CMPT-3 can inhibit the activity of certain enzymes and receptors involved in disease processes, such as the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone. In addition, CMPT-3 has been found to have anti-inflammatory, anti-bacterial, and anti-cancer activities.
实验室实验的优点和局限性
The synthesis of CMPT-3 using the Ullmann reaction is relatively straightforward and can be easily carried out in a laboratory setting. However, the synthesis of CMPT-3 using the Buchwald-Hartwig amination and the Horner-Wadsworth-Emmons reaction is more complex and requires more sophisticated laboratory equipment. In addition, the synthesis of CMPT-3 requires the use of hazardous chemicals, which can be dangerous if not handled properly.
未来方向
There are a number of potential future directions for research on CMPT-3. For example, further research could be conducted to better understand the mechanism of action of CMPT-3 and to develop new and more effective synthetic methods for its synthesis. In addition, further research could be conducted to explore the potential therapeutic applications of CMPT-3, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to investigate the potential adverse effects of CMPT-3, such as its potential toxicity.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORYUIFVQKAOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



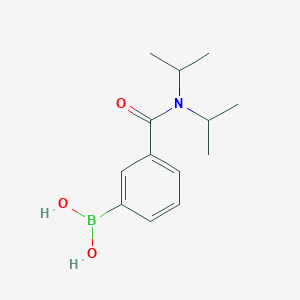

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
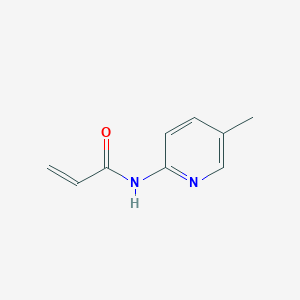
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)

![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)
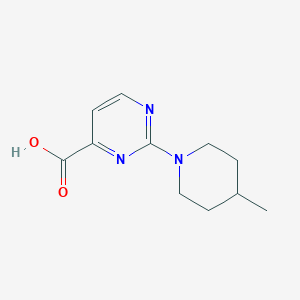

![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)

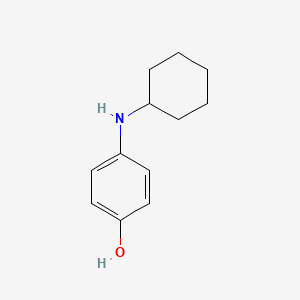
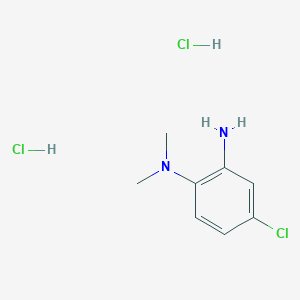
![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)